molecular formula C21H28N4O2 B5589364 N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide

N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide

Cat. No.: B5589364
M. Wt: 368.5 g/mol
InChI Key: LLPTXLDPDKIYNQ-VQTJNVASSA-N
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Description

N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with a suitable hydrazine derivative.

    Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S,4R)-4-(4-chlorophenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide
  • N-[(3S,4R)-4-(4-fluorophenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide

Uniqueness

N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern and the presence of the methyl group on the phenyl ring. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-5-10-25-15(3)18(11-22-25)21(27)24-12-19(20(13-24)23-16(4)26)17-8-6-14(2)7-9-17/h6-9,11,19-20H,5,10,12-13H2,1-4H3,(H,23,26)/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPTXLDPDKIYNQ-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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